2,3,6,7,10,11-Hexaacetoxytriphenylene
Overview
Description
Preparation Methods
The synthesis of 2,3,6,7,10,11-Hexaacetoxytriphenylene typically involves the acetylation of 2,3,6,7,10,11-hexahydroxytriphenylene. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure the complete acetylation of the hydroxyl groups.
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis is well-established. The process involves multiple steps, including the preparation of the starting material (2,3,6,7,10,11-hexahydroxytriphenylene) through the oxidative trimerization of catechol derivatives .
Chemical Reactions Analysis
2,3,6,7,10,11-Hexaacetoxytriphenylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction restores the hydroxyl groups .
Scientific Research Applications
2,3,6,7,10,11-Hexaacetoxytriphenylene has several applications in scientific research:
Chemistry: It is used in the study of electron transfer processes and the formation of charge-transfer complexes.
Materials Science: This compound is utilized in the development of organic semiconductors and conductive materials.
Biology and Medicine: Research has explored its potential use in drug delivery systems and as a component in bioactive materials.
Industry: It is employed in the preparation of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2,3,6,7,10,11-Hexaacetoxytriphenylene involves its ability to participate in electron transfer processes. The compound’s planar structure allows for efficient π-π stacking interactions, which are crucial for the formation of charge-transfer complexes . These interactions facilitate the movement of electrons, making it a valuable component in conductive materials and organic semiconductors .
Comparison with Similar Compounds
2,3,6,7,10,11-Hexaacetoxytriphenylene can be compared with other similar compounds, such as:
2,3,6,7,10,11-Hexahydroxytriphenylene: This compound is the precursor to this compound and differs by having hydroxyl groups instead of acetoxy groups.
2,3,6,7,10,11-Hexamethoxytriphenylene: Similar in structure but with methoxy groups instead of acetoxy groups, this compound exhibits different reactivity and solubility properties.
The uniqueness of this compound lies in its acetoxy groups, which enhance its solubility in organic solvents and its ability to form stable charge-transfer complexes .
Properties
IUPAC Name |
(3,6,7,10,11-pentaacetyloxytriphenylen-2-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O12/c1-13(31)37-25-7-19-20(8-26(25)38-14(2)32)22-10-28(40-16(4)34)30(42-18(6)36)12-24(22)23-11-29(41-17(5)35)27(9-21(19)23)39-15(3)33/h7-12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKHQSUTXVUOGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473932 | |
Record name | 2,3,6,7,10,11-Hexaacetoxytriphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32829-08-6 | |
Record name | 2,3,6,7,10,11-Hexaacetoxytriphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,3,6,7,10,11-hexaacetoxytriphenylene impact the performance of organic solar cells?
A1: The research demonstrates that incorporating a small amount (3 wt%) of this compound (DLC 2) into the active layer of a poly(3-hexylthiophene):[6,6]-phenyl-C61-butyric acid methyl ester (P3HT:PC61BM) bulk-heterojunction organic photovoltaic device leads to improved power conversion efficiency []. This enhancement is attributed to the self-assembling ability and high charge carrier mobility of DLC 2, which likely optimizes the morphology of the active layer and facilitates charge transport.
Q2: What are the potential advantages of using discotic liquid crystals like this compound in organic photovoltaic devices?
A2: Discotic liquid crystals, including this compound, offer several potential advantages for organic photovoltaic applications []:
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